![molecular formula C15H10ClNO2 B13582954 1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B13582954.png)
1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various pharmacological properties .
Preparation Methods
The synthesis of 1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and controlled environments .
Chemical Reactions Analysis
1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the indole to its corresponding oxoindole derivative.
Reduction: Reduction reactions can lead to the formation of dihydroindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens . Major products formed from these reactions include oxoindoles, dihydroindoles, and halogenated indoles .
Scientific Research Applications
1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Medicine: The compound is investigated for its potential anticancer, antiviral, and antimicrobial properties.
Industry: Indole derivatives are used in the production of dyes, fragrances, and agricultural chemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione involves its interaction with various molecular targets. It can bind to receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving cell signaling and gene expression .
Comparison with Similar Compounds
1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H10ClNO2 |
---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
1-benzyl-7-chloroindole-2,3-dione |
InChI |
InChI=1S/C15H10ClNO2/c16-12-8-4-7-11-13(12)17(15(19)14(11)18)9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
MRUJZWGAGIKELE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC=C3Cl)C(=O)C2=O |
Origin of Product |
United States |
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